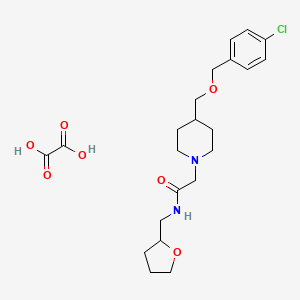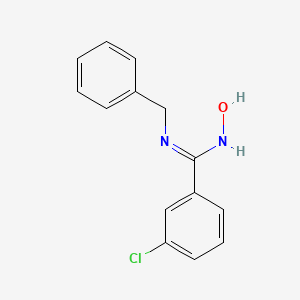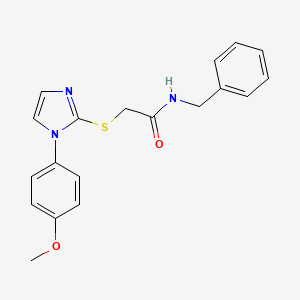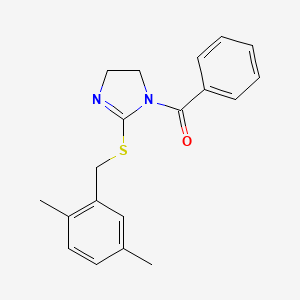
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate typically involves a multi-step reaction sequence. Key steps include:
The formation of the piperidine ring by reacting appropriate amines with chlorinated benzyl compounds.
Etherification using tetrahydrofuran derivatives under controlled conditions to introduce the tetrahydrofuran-2-yl group.
The final oxalate salt formation through neutralization of the compound with oxalic acid in a suitable solvent system.
Industrial Production Methods
In industrial settings, production often involves large-scale reactors where parameters such as temperature, pressure, and pH are meticulously controlled. Catalysts may be employed to enhance yield and selectivity, and purification is achieved through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
This compound primarily undergoes:
Substitution Reactions: : Mainly at the benzyl position due to the presence of the chloro group.
Oxidation and Reduction: : The ether and piperidine moieties can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: : Commonly uses reagents like sodium or potassium halides, under reflux conditions.
Oxidation: : Uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Involves reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products depend on the specific reaction:
Substitution: : Yields substituted benzyl derivatives.
Oxidation: : Produces oxidized forms of the piperidine and tetrahydrofuran moieties.
Reduction: : Leads to deoxygenated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, it is used as a building block for synthesizing more complex molecules, particularly in the design of new pharmacophores.
Biology
Biologically, it is explored for its potential in interacting with specific cellular receptors, making it a candidate for drug development.
Medicine
In medicine, preliminary studies suggest its efficacy in targeting certain biochemical pathways, providing a basis for therapeutic applications.
Industry
In industrial applications, it is used as an intermediate in the manufacture of specialized materials and in the development of novel catalytic processes.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as receptor sites on cell membranes. This interaction typically involves the binding of the compound to these receptors, thereby modulating cellular pathways and eliciting a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
4-(((4-chlorobenzyl)oxy)methyl)piperidine derivatives
Uniqueness
The presence of the oxalate moiety and the specific substitution pattern confers unique physicochemical properties, such as enhanced solubility and bioavailability, distinguishing it from its analogs.
Would you like to explore any particular section in more depth?
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O3.C2H2O4/c21-18-5-3-16(4-6-18)14-25-15-17-7-9-23(10-8-17)13-20(24)22-12-19-2-1-11-26-19;3-1(4)2(5)6/h3-6,17,19H,1-2,7-15H2,(H,22,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXZLPFXXXKMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)

![N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2493388.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/new.no-structure.jpg)


![N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2493393.png)

![Methyl (E)-4-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-oxobut-2-enoate](/img/structure/B2493398.png)


![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2493405.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2493408.png)
